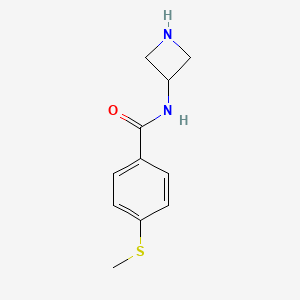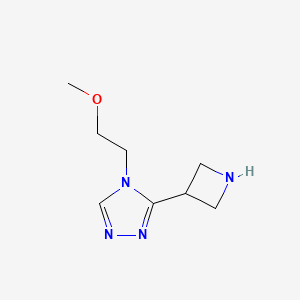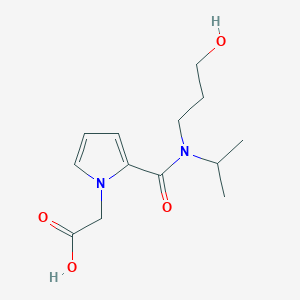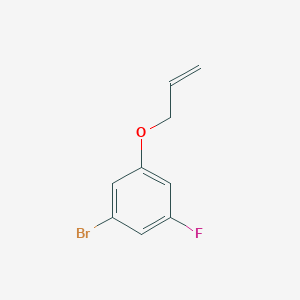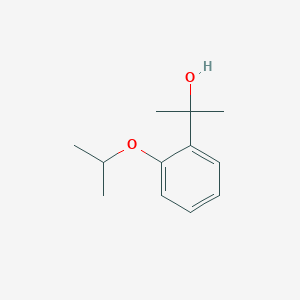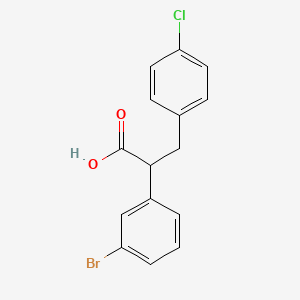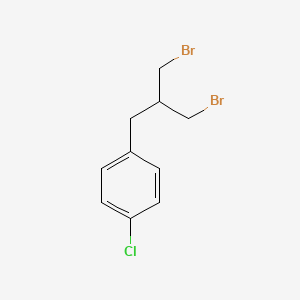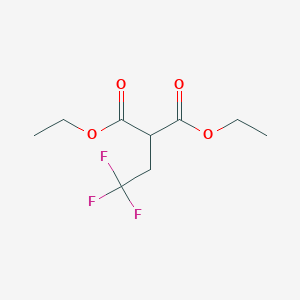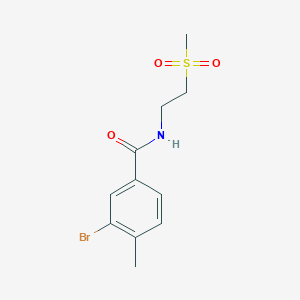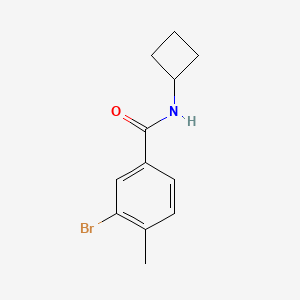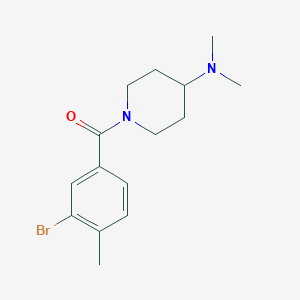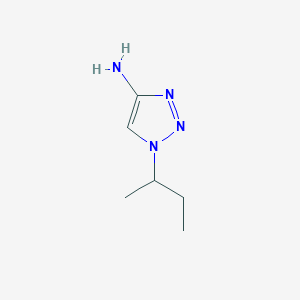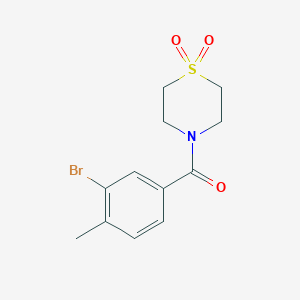
(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: is a chemical compound that belongs to the class of methanones It is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as a thiomorpholine moiety with a dioxido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves the following steps:
Bromination: : The starting material, 4-methylphenol, undergoes bromination to introduce the bromine atom at the 3-position, resulting in 3-bromo-4-methylphenol.
Formation of Methanone: : The brominated phenol is then reacted with thiomorpholine-1,1-dioxide to form the methanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
化学反应分析
(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: : Substitution reactions can introduce different substituents on the phenyl ring or the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : The compound may find applications in the development of new materials or chemical processes.
作用机制
The mechanism by which (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a biological setting, it may bind to receptors or enzymes, leading to a cascade of biochemical reactions.
相似化合物的比较
(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can be compared with other similar compounds, such as:
(3-Bromo-2-hydroxyphenyl)cyclohexylmethanone
(4-Bromo-3-methylphenyl)-4-thiomorpholinyl-
Cyclohexyl (2-hydroxyphenyl)methanone
属性
IUPAC Name |
(3-bromo-4-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOYRSBBFGTUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCS(=O)(=O)CC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
